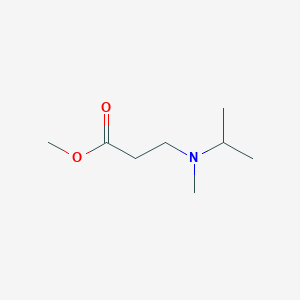

Methyl 3-(isopropyl(methyl)amino)propanoate

Description

Properties

IUPAC Name |

methyl 3-[methyl(propan-2-yl)amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2)9(3)6-5-8(10)11-4/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPADHXOVLZRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(isopropyl(methyl)amino)propanoate can be synthesized through the esterification of propanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Propanoic acid+Methanol→Methyl propanoate+Water

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of nickel carbonyl or palladium (0) complexes as catalysts can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(isopropyl(methyl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.

Major Products

Oxidation: Propanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl 3-(isopropyl(methyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 3-(isopropyl(methyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active amino component, which can then interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares Methyl 3-(isopropyl(methyl)amino)propanoate with analogous esters and amino-substituted propanoates from the evidence:

Key Observations:

- Substituent Effects: The tertiary amine in Methyl 3-(isopropyl(methyl)amino)propanoate likely enhances steric hindrance compared to primary/secondary amines (e.g., pyrimidinyl or mercapto derivatives), impacting nucleophilic reactivity .

- Solubility : Methoxyethyl or pyridyl groups (as in ) increase polarity, whereas isopropyl/methyl amines may reduce water solubility.

- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via esterification or nucleophilic substitution. For example, isopropyl 3-acetoxy-2-methylene-3-(2-pyridyl)propanoate was prepared via acetylation and chromatography , suggesting similar methods for the target compound.

Spectroscopic and Physical Data

- Spectroscopy :

- Physical State : Most analogs are oils (e.g., ) or crystalline solids (e.g., ), depending on substituent bulk.

Biological Activity

Methyl 3-(isopropyl(methyl)amino)propanoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for Methyl 3-(isopropyl(methyl)amino)propanoate is , with a molecular weight of approximately 159.23 g/mol. The compound features an isopropyl group attached to a methylamino propanoate structure, which contributes to its unique chemical properties and potential biological activities.

Biological Activity Overview

Methyl 3-(isopropyl(methyl)amino)propanoate exhibits various biological activities that make it of interest in pharmaceutical research. Preliminary studies suggest that compounds containing similar structural motifs often demonstrate:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anticancer Properties : Some derivatives exhibit antiproliferative effects in cancer cell lines.

- Neurological Effects : Potential implications in modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in HeLa cells | |

| Neurological | Modulates neurotransmitter release |

Synthesis Methods

The synthesis of Methyl 3-(isopropyl(methyl)amino)propanoate can be achieved through various organic reactions. Common methods include:

- Esterification : Reacting isopropylamine with methyl acrylate.

- Amine Alkylation : Using alkyl halides to introduce the isopropyl group onto the amine.

These methods facilitate the efficient production of this compound for further biological evaluation.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of Methyl 3-(isopropyl(methyl)amino)propanoate involves interaction studies with various biological targets. Notable findings include:

- Binding Affinity : Studies indicate a significant binding affinity to certain receptors, which may correlate with its observed biological effects.

- Mechanism of Action : Research suggests that the compound may act by inhibiting specific enzymes involved in metabolic pathways.

Table 2: Interaction Studies Summary

| Target | Binding Affinity (Ki) | Effect Observed | Reference |

|---|---|---|---|

| Enzyme A | 150 nM | Inhibition of substrate conversion | |

| Receptor B | 200 nM | Modulation of signaling pathways |

Case Studies

Several case studies have highlighted the potential applications of Methyl 3-(isopropyl(methyl)amino)propanoate:

- Case Study 1 : A study on its antimicrobial properties demonstrated significant inhibition against Staphylococcus aureus, suggesting its potential as an antibiotic agent.

- Case Study 2 : In vitro tests revealed that the compound induced apoptosis in cancer cell lines, indicating its potential as an anticancer drug candidate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-(isopropyl(methyl)amino)propanoate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-bromopropanoate derivatives with isopropyl(methyl)amine under inert conditions (e.g., nitrogen atmosphere) in aprotic solvents like THF or DMF at 60–80°C . Catalysts such as triethylamine may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95% by HPLC) .

- Key Variables : Temperature, solvent polarity, and stoichiometric ratios of reactants critically impact by-product formation. Evidence from similar esters (e.g., ethyl 3-[isopropyl(methyl)amino]propanoate) suggests that excess amine (1.5–2.0 eq.) minimizes unreacted bromoester intermediates .

Q. Which analytical techniques are most reliable for confirming the structure and purity of Methyl 3-(isopropyl(methyl)amino)propanoate?

- Methodology :

- NMR Spectroscopy : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, isopropyl methyl signals at 1.0–1.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] for CHNO at m/z 172.1338) .

- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>98% for research-grade material) .

Q. What are the documented chemical reactivity profiles of Methyl 3-(isopropyl(methyl)amino)propanoate under oxidative or reductive conditions?

- Oxidation : The tertiary amine group is resistant to mild oxidants (e.g., HO), but strong oxidants like KMnO may degrade the ester moiety. For selective oxidation, TEMPO/NaClO systems are preferable .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces the ester to a primary alcohol, but LiAlH may over-reduce the amine group. Controlled conditions (0°C, stoichiometric LiAlH) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for Methyl 3-(isopropyl(methyl)amino)propanoate derivatives?

- Methodology :

- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition IC with negative controls) to compare activity across studies.

- Structural Analog Analysis : Compare derivatives (e.g., ethyl vs. methyl esters) to isolate steric/electronic effects on bioactivity .

- Meta-Analysis : Cross-reference PubChem BioAssay data and molecular docking simulations to validate target interactions (e.g., GPCR or kinase binding) .

Q. What computational methods predict the regioselectivity of Methyl 3-(isopropyl(methyl)amino)propanoate in nucleophilic reactions?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for substitution reactions.

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., carbonyl carbon) for nucleophilic attack .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict feasible pathways for synthesizing novel analogs .

Q. How can researchers design Methyl 3-(isopropyl(methyl)amino)propanoate derivatives for enhanced metabolic stability in pharmacokinetic studies?

- Methodology :

- Prodrug Strategies : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to resist esterase hydrolysis .

- Isotope Labeling : Synthesize C-labeled derivatives for tracking metabolic fate via LC-MS/MS .

- CYP450 Inhibition Assays : Screen derivatives against human liver microsomes to identify structural motifs that reduce hepatic clearance .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for Methyl 3-(isopropyl(methyl)amino)propanoate in aqueous vs. organic solvents?

- Resolution :

- pH-Dependent Solubility : The compound’s tertiary amine protonates in acidic buffers (pH < 4), increasing water solubility. In neutral pH, it favors organic solvents (logP ~1.2) .

- Counterion Effects : Salts (e.g., hydrochloride) improve aqueous solubility but may alter reactivity in synthetic applications .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.